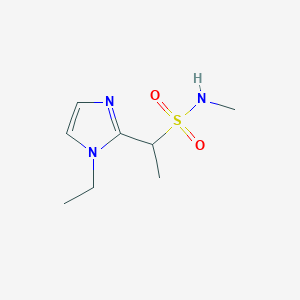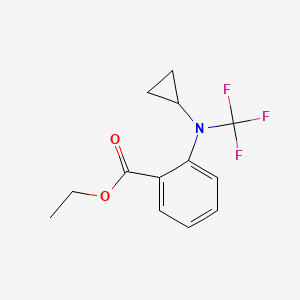![molecular formula C7H9N3O2 B13957800 [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid CAS No. 780726-61-6](/img/structure/B13957800.png)
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with cyanoimino compounds under specific conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylation, and functionalization to yield the desired product . The reaction conditions often require the use of specific oxidants and additives to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the cyanoimino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with similar structural features and biological activities.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties and applications.
Prolinol: A pyrrolidine-based compound with unique stereochemistry and biological profiles.
Uniqueness
The uniqueness of this compound lies in its specific cyanoimino group, which imparts distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives . This makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
780726-61-6 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5-9-6-2-1-3-10(6)4-7(11)12/h1-4H2,(H,11,12) |
InChI Key |
IUMDKHAVYAIBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



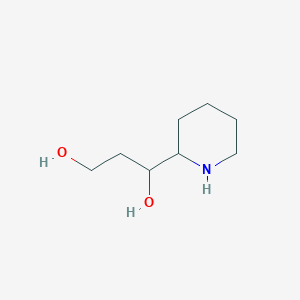

![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
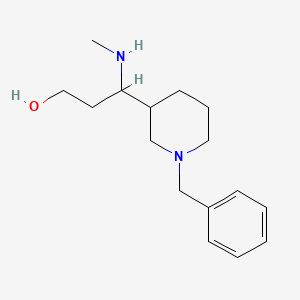
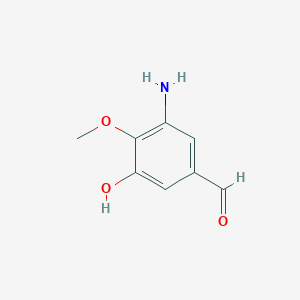

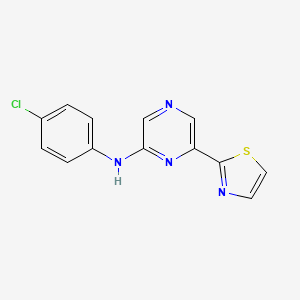
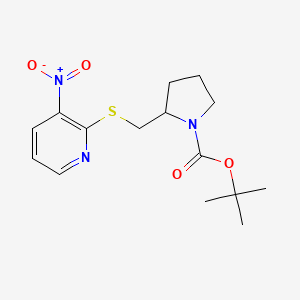
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
